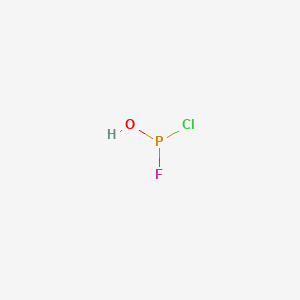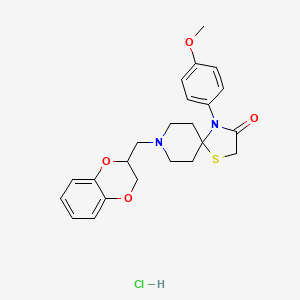
8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a benzodioxane moiety, a methoxyphenyl group, and a thia-diazaspirodecane core, suggests diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxane moiety through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Construction of the thia-diazaspirodecane core through spirocyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the ketone could yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mécanisme D'action
The mechanism of action of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Pathway modulation: Affecting cellular signaling pathways to alter cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-hydroxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
- 8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-chlorophenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
Uniqueness
The uniqueness of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
24798-28-5 |
|---|---|
Formule moléculaire |
C23H27ClN2O4S |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(4-methoxyphenyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C23H26N2O4S.ClH/c1-27-18-8-6-17(7-9-18)25-22(26)16-30-23(25)10-12-24(13-11-23)14-19-15-28-20-4-2-3-5-21(20)29-19;/h2-9,19H,10-16H2,1H3;1H |
Clé InChI |
OLIUYQMGIYVENQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)CSC23CCN(CC3)CC4COC5=CC=CC=C5O4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
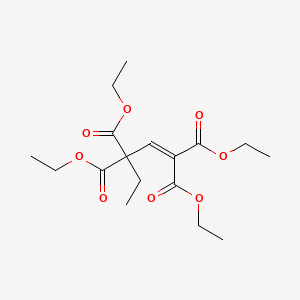
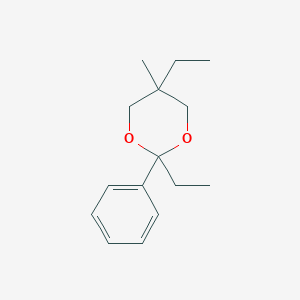
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
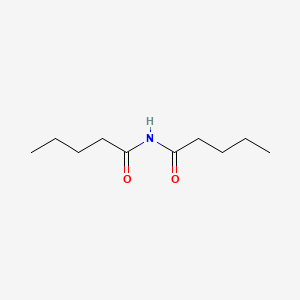
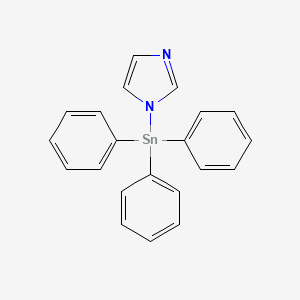
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)

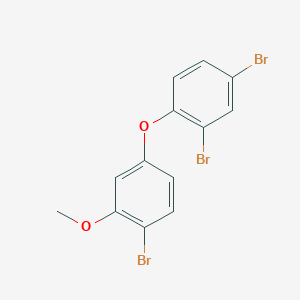
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
